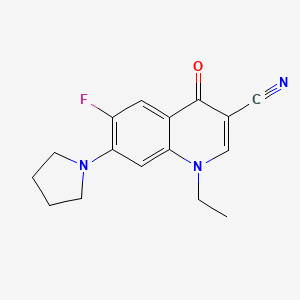

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile, also known as EFOPQC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Medicinal Chemistry

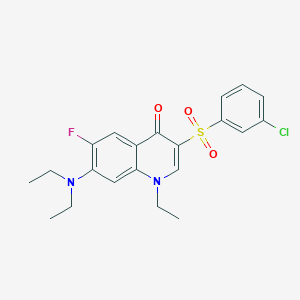

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile is part of the quinolone family, a group of compounds renowned for their broad spectrum of biological activities. This compound, like its relatives, shows promise in medicinal chemistry due to its potential as a scaffold for drug development. Research highlights the importance of the quinoline and isoquinoline scaffolds in drug discovery, attributing their significance to the wide array of biological activities these structures exhibit. They are integral in the synthesis of pharmaceuticals, antibiotics, dyes, and agrochemicals, demonstrating their versatility and utility in various fields of chemistry and medicine (Mishra, Nair, & Baire, 2022).

Pharmacological Importance

The pharmacological relevance of isoquinoline derivatives, which share structural similarities with this compound, has been extensively documented. Isoquinoline is identified as a critical component due to its inherent biological properties, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. Such wide-ranging biological activities make isoquinoline derivatives, including compounds like this compound, a focal point in the development of novel pharmacotherapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Environmental and Safety Applications

In the context of environmental science and safety, compounds within the fluoropolymer category, which include fluorinated quinolines, exhibit significant thermal, chemical, and biological stability. This stability, along with their negligible solubility and non-bioaccumulative properties, positions such compounds as essential materials in various applications, including coatings, lubricants, and in the aerospace industry. Their unique properties ensure safety and efficacy in applications that require materials with exceptional durability and resistance to harsh conditions (Henry, Carlin, Hammerschmidt, Buck, Buxton, Fiedler, Seed, & Hernández, 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as norfloxacin, a broad-spectrum antibiotic agent, are known to interact with their targets effectively against various gram-positive and gram-negative bacterial species .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities .

Action Environment

It is known that similar compounds, such as 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, are sensitive to air .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile are largely determined by its interactions with various biomolecules. It is known to have high antibacterial activity in vitro against standard bacterial strains such as B. subtilis, S. aureus, P. aeruginosa, and E. coli strains . The compound’s activity is attributed to its ability to inhibit critical cellular processes, specifically the action of two essential enzymes, DNA-gyrase and topoisomerase IV .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Its antibacterial activity is due to its ability to cause rupture of two-spiral DNA in bacterial cells . This disruption of DNA structure inhibits bacterial replication, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound binds to the enzymes DNA-gyrase and topoisomerase IV, inhibiting their function and leading to DNA rupture .

Temporal Effects in Laboratory Settings

It is known that the compound has high antibacterial activity in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, topical administration of the compound reduces corneal ulcer size in a rabbit model of P. aeruginosa corneal infection .

Metabolic Pathways

It is known that the compound interacts with enzymes such as DNA-gyrase and topoisomerase IV .

properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-5-3-4-6-20/h7-8,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHWWCMOVOJZNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)

![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)